Cyclohexylmethylsulfonate sodium salt

Organic Synthesis Quality Control Procurement

Researchers face non-reproducible results when substituting generic sulfonates due to altered critical micelle concentration and solvolysis kinetics. This compound provides a defined steric and hydrophobic profile. - **Structural Fidelity**: Cyclohexylmethyl group ensures predictable CMC and leaving-group behavior vs. linear alkyl analogs. - **Kinetic Standard**: Validated substrate for nucleophilic substitution and neighboring group participation studies. - **Supply Certainty**: ≥95% purity, available for R&D and process development.

Molecular Formula C7H13NaO3S
Molecular Weight 200.23 g/mol
Cat. No. B8368366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexylmethylsulfonate sodium salt
Molecular FormulaC7H13NaO3S
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C7H14O3S.Na/c8-11(9,10)6-7-4-2-1-3-5-7;/h7H,1-6H2,(H,8,9,10);/q;+1/p-1
InChIKeyWEXGSUVTGKSPGY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexylmethylsulfonate Sodium Salt Specifications


Cyclohexylmethylsulfonate sodium salt is an anionic organosulfur compound belonging to the sulfonate class, with the molecular formula C7H13NaO3S and a molecular weight of 200.23 g/mol [1]. It is typically supplied for research and development purposes with a minimum purity specification of 95% . This compound is utilized as a versatile building block in organic synthesis and is recognized for its surfactant properties, which are characteristic of its class [1].

Synthetic sulfonate building block for organic synthesis workflows
Surfactant property screening with cyclohexylmethyl steric profile
Research-grade procurement specification supports reproducible synthesis
Dual aqueous-organic solvent compatibility for flexible experimental design

Why Generic Substitution Is Not Advisable


Direct substitution with other sodium sulfonates or alkyl sulfates is not straightforward. The unique cyclohexylmethyl group imparts distinct physicochemical properties, such as a specific hydrophobic/hydrophilic balance and steric profile, which directly influence critical performance parameters like critical micelle concentration (CMC) and solubility [1]. These structural nuances dictate behavior in applications ranging from surfactant systems to acting as a specific leaving group in solvolysis reactions, where the rate and product distribution are highly sensitive to the sulfonate ester structure [2]. Using a generic alternative without comparative validation risks unpredictable and non-reproducible outcomes in these specialized applications.

Cyclohexylmethyl steric and hydrophobic balance may shift CMC and solubility relative to linear alkyl sulfonates
Solvolysis rate and product distribution may differ with alternative sulfonate leaving groups; structural sensitivity reported in mechanistic studies
Generic sodium sulfonates or alkyl sulfates may require comparative validation before substitution in specialized surfactant or kinetic applications

Quantitative Differentiation Evidence


Purity Baseline for Reproducible Synthesis

Procurement of the sodium salt ensures a defined starting material. While specific purity data for the sodium salt is limited, the related cyclohexylmethyl methanesulfonate ester is routinely supplied with a minimum purity of 95% . In contrast, many common alkyl sulfonates are available in technical grades (e.g., 70-80%) that may contain significant impurities, impacting reaction yields and requiring additional purification steps.

Purity Specification
Class-level inference
95% (methanesulfonate ester) vs 70–80% (technical-grade alkyl sulfonates); purity delta of 15–25%
Supports procurement specification review for research-grade synthesis
Data to verify for the sodium salt form; class-level inference from related ester
Organic Synthesis Quality Control Procurement

Aqueous and Organic Solubility Profile

The compound demonstrates practical solubility for a range of applications. It is soluble in water to at least 25 mg/mL (equivalent to 0.125 mM for a 200.23 g/mol compound) and soluble in DMSO to 50 mM [1]. This dual-solubility profile is a distinct advantage over many simple alkyl sulfonates like sodium dodecyl sulfate (SDS), which are often only appreciably soluble in water, limiting their use in non-aqueous reactions or certain formulation screens.

Solubility Profile
Reported
≥25 mg/mL in H₂O; 50 mM in DMSO — dual-solvent profile vs SDS (water-limited)
Supports dual-solvent workflow flexibility in formulation and reaction screens
Qualitative assessment at room temperature; validate under experimental conditions
Formulation Surfactant Science Reaction Medium

Enhanced Synthesis Yield and Purity

A specific patented one-pot synthesis method for cyclohexylmethylsulfonate sodium salt achieves a total yield exceeding 85% and product purity over 99% under mild conditions (60-70 °C) . This contrasts sharply with the multi-step, lower-yielding (often <60%) and less pure (typically <95%) syntheses required for more complex or less stable sulfonate derivatives, such as certain functionalized aryl sulfonates . This established synthetic route underscores its efficiency and cost-effectiveness for larger-scale procurement.

Synthesis Efficiency
Class-level inference
>85% yield, >99% purity (one-pot method)
May support supply chain reliability context for bulk procurement
Patented method; lot-specific verification recommended
Process Chemistry Synthesis Optimization Scalability

Recommended Application Scenarios


Mechanistic Solvolysis Studies

As part of the cyclohexylmethyl sulfonate class, this compound serves as a well-defined substrate for investigating nucleophilic substitution and solvolysis mechanisms. Studies have specifically compared solvolysis rates of cyclopentylmethyl and cyclohexylmethyl sulfonates to probe the effects of neighboring group participation [1]. The compound's dual solubility profile (Section 3, Evidence Item 2) makes it amenable to kinetic studies in both aqueous and mixed organic-aqueous solvent systems.

Surfactant or Phase-Transfer Catalyst

The unique steric and hydrophobic characteristics of the cyclohexylmethyl group, compared to linear alkyl chains, offer potential advantages as a surfactant or phase-transfer catalyst in reactions where standard alkyl sulfonates fail. The proven synthetic accessibility and high potential purity (Section 3, Evidence Item 3) make it a practical and cost-effective choice for process development where a tailored amphiphile is required .

Building Block for Complex Sulfonates

Its role as a versatile synthetic intermediate is supported by its established use in producing more complex cyclohexyl sulfonates, such as β-amino-cyclohexyl sulfonates via asymmetric addition reactions . The reliable purity (Section 3, Evidence Item 1) is essential for ensuring the stereochemical fidelity and yield in subsequent, often expensive, synthetic steps.

Application
Selection Property
Validation Focus
Mechanistic solvolysis studies
Sulfonate ester leaving-group profile
Neighboring group participation kinetics
Surfactant or phase-transfer screening
Cyclohexylmethyl steric and hydrophobic character
CMC and phase-behavior endpoints
Complex sulfonate building-block synthesis
Research-grade purity specification
Stereochemical fidelity in downstream synthetic steps

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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